1-(furan-3-carbonyl)piperidine-3-carboxylic Acid

Description

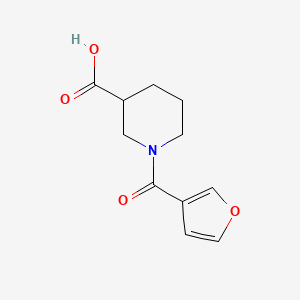

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a furan-3-carbonyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position. This compound belongs to a class of molecules where the piperidine scaffold is functionalized with heterocyclic and acidic groups, making it relevant in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

1-(furan-3-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(9-3-5-16-7-9)12-4-1-2-8(6-12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJBBPYLWPPKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=COC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(furan-3-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of furan-3-carboxylic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan and piperidine rings . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield furan-3-carboxylic acid and piperidine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Piperidine core : A six-membered saturated ring with one nitrogen atom.

- Furan-3-carbonyl group : A five-membered aromatic oxygen-containing heterocycle attached via a carbonyl group at the 3-position.

- Carboxylic acid : Positioned at the 3-carbon of the piperidine, contributing to acidity and metal-binding properties.

The 3-carbonyl substitution likely alters steric and electronic properties compared to the 2-isomer.

Structural and Functional Analogues

The following table summarizes key piperidine-3-carboxylic acid derivatives, highlighting structural variations and their implications:

Key Comparative Insights

Electronic and Steric Effects

- Furan-2 vs. Furan-3 Substitution: The position of the carbonyl group on the furan ring (2 vs. 3) alters electronic distribution.

- Boc vs. Sulfonyl Groups : The tert-butoxycarbonyl (Boc) group in compounds like 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid serves as a protective group for amines, enabling stepwise synthesis . In contrast, sulfonyl groups (e.g., methylsulfonyl) are electron-withdrawing, increasing the carboxylic acid’s acidity .

Biological Activity

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a furan-3-carbonyl group and a carboxylic acid moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 233.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, anthra[2,3-b]furan-3-carboxamides have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines, including those resistant to conventional therapies .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anthra[2,3-b]furan-3-carboxamide | HeLa | 0.15 | Topoisomerase inhibition |

| Anthra[2,3-b]furan-3-carboxamide | K562 (P-glycoprotein+) | 0.6 | Cytotoxicity against resistant cells |

| 1-(Furan-3-carbonyl)piperidine | TBD | TBD | TBD |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases. This inhibition disrupts DNA replication and repair processes.

- Covalent Binding : The furan moiety may facilitate covalent interactions with nucleophilic sites on target proteins, leading to irreversible inhibition of enzymatic activity .

Case Studies

A notable study explored the synthesis and biological evaluation of furan-containing piperidine derivatives. The results indicated that modifications to the piperidine ring significantly affected the compounds' cytotoxicity against various cancer cell lines. Some derivatives demonstrated enhanced selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for further development.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate that modifications in structure can lead to variations in absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments suggest that some derivatives possess acceptable safety profiles at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.